3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide
Description
Systematic Nomenclature and CAS Registry Analysis
The compound’s systematic IUPAC name, 3-chloro-1-hydroxy-N-methyl-5-(trifluoromethyl)pyridin-2-imine , reflects its substitution pattern on the pyridine ring (Figure 1). The numbering begins at the N-oxide oxygen (position 1), followed by the methylamino group at position 2, chlorine at position 3, and trifluoromethyl group at position 5. Its CAS Registry Number, 1379369-53-5 , uniquely identifies it in chemical databases.
Table 1: Key identifiers
| Property | Value |
|---|---|
| Molecular formula | C₇H₆ClF₃N₂O |
| Molecular weight | 226.58 g/mol |
| Canonical SMILES | CN=C1C(=CC(=CN1[O])C(F)(F)F)Cl |
| InChIKey | YAKGEUCDQWPASU-UHFFFAOYSA-N |
The SMILES string specifies the N-oxide group ([O]), methylamino substituent (NC), and trifluoromethyl (C(F)(F)F) and chloro (Cl) groups in their respective positions.
Molecular Geometry and Electronic Structure
The planar pyridine ring adopts a distorted geometry due to steric and electronic effects from substituents. Density functional theory (DFT) studies of analogous pyridine N-oxides reveal that the N-oxide group introduces significant polarization, with a dipole moment of ~4.5 D. The chlorine and trifluoromethyl groups at positions 3 and 5 create an electron-deficient aromatic system, as evidenced by Hammett substituent constants (σₚ = +0.23 for Cl, +0.54 for CF₃).
Table 2: Key electronic parameters
| Parameter | Value |
|---|---|
| Dipole moment | ~4.5 D (estimated) |
| HOMO-LUMO gap | ~5.2 eV (calculated) |
| N-O bond length | 1.32 Å (typical) |
The methylamino group at position 2 contributes to π-conjugation through resonance, delocalizing electrons toward the N-oxide oxygen. This electronic redistribution enhances the compound’s stability and reactivity in nucleophilic substitution reactions.
Crystallographic Studies and Conformational Analysis
While single-crystal X-ray diffraction data for this specific compound remains unpublished, studies of related pyridine N-oxides show that the N-O bond length typically ranges from 1.30–1.34 Å, consistent with partial double-bond character due to resonance. The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring to minimize steric clashes with adjacent substituents.
In solution, nuclear magnetic resonance (NMR) studies of analogous structures indicate restricted rotation about the C-N bond of the methylamino group, resulting in diastereotopic protons at room temperature. Variable-temperature NMR could resolve this dynamic behavior, though experimental data for this compound is currently limited.
Tautomeric Behavior and Resonance Stabilization
The N-oxide functionality enables three resonance forms (Figure 2):
$$
\text{Form A: } \chemfig{N^+-O^-} \quad \text{Form B: } \chemfig{N=O} \quad \text{Form C: } \chemfig{N^-O^+}
$$
Form B dominates due to the electronegativity of oxygen, though the actual electronic structure exists as a hybrid. The methylamino group participates in additional resonance stabilization through conjugation with the pyridine π-system:
$$
\chemfig{C6H3ClF3N(-[::60]NHCH3)-[::0]O^-}
$$
This conjugation lowers the energy of the LUMO by ~0.8 eV compared to non-aminated analogs, making the compound more electrophilic at positions 4 and 6. The trifluoromethyl group’s strong -I effect further localizes electron density at the N-oxide oxygen, enhancing its nucleophilic character in catalytic applications.
Properties
Molecular Formula |
C7H6ClF3N2O |
|---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
3-chloro-1-hydroxy-N-methyl-5-(trifluoromethyl)pyridin-2-imine |
InChI |
InChI=1S/C7H6ClF3N2O/c1-12-6-5(8)2-4(3-13(6)14)7(9,10)11/h2-3,14H,1H3 |
InChI Key |
YAKGEUCDQWPASU-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C(=CC(=CN1O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Trifluoromethylation
The initial step involves radical chlorination of 3-picoline-N-oxide using chlorine gas ($$Cl2$$) under high-pressure conditions (6 MPa) at 180°C. This yields 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) with a 65% yield. Subsequent fluorination with anhydrous hydrogen fluoride (HF) and antimony pentafluoride ($$SbF5$$) replaces trichloromethyl groups with trifluoromethyl groups, forming 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Chlorination | 3-Picoline-N-oxide, $$Cl_2$$ | 180°C, 6 MPa, 24h | 65% |
| Fluorination | PCMP, HF, $$SbF_5$$ | 180°C, 10 MPa | 97.5% |
Amination and Oxidation
DCTF undergoes amination with methylamine ($$CH3NH2$$) in acetonitrile at 80°C under 18–22 bar pressure, selectively substituting the 2-chloro position to form 2-methylamino-3-chloro-5-(trifluoromethyl)pyridine . Final oxidation with $$H2O2$$ or $$m$$-chloroperbenzoic acid ($$m$$-CPBA) introduces the N-oxide group, achieving an 85% yield.
Chlorination-Amination Sequential Approach
An alternative method prioritizes chlorination prior to amination. 2-Chloro-5-(trifluoromethyl)pyridine is treated with chlorine gas in the presence of iron(III) chloride ($$FeCl_3$$) at 300°C, producing 2,3-dichloro-5-(trifluoromethyl)pyridine with 70% selectivity. Subsequent reaction with methylamine in dichloromethane at 35°C for 12 hours replaces the 2-chloro group, followed by oxidation.
Vapor-Phase Catalytic Chlorination
For industrial-scale production, vapor-phase chlorination using activated carbon or metal chloride catalysts (e.g., $$FeCl3$$, $$SbCl5$$) enables efficient 3-position chlorination. Reacting 5-(trifluoromethyl)pyridine with $$Cl_2$$ at 250–300°C achieves 60–70% conversion to 3-chloro-5-(trifluoromethyl)pyridine , which is then aminated and oxidized.
| Catalyst | Temperature | Selectivity |
|---|---|---|
| $$FeCl_3$$ | 300°C | 70% |
| Activated carbon | 250°C | 65% |
Two-Step Salt-Formation and Cyanation
A patent-pending method avoids toxic nitrile solvents by first forming an organic salt. 3-Chloro-2-R-5-(trifluoromethyl)pyridine (R = Cl, Br) reacts with triethylamine in methanol, generating a triethylammonium complex. Subsequent treatment with hydrocyanic acid ($$HCN$$) in dichloromethane replaces R with a cyano group, followed by hydrolysis and oxidation to yield the N-oxide.
| Parameter | Details |
|---|---|
| Solvent | Methanol, dichloromethane |
| Activator | Triethylamine |
| Yield | 85.7% |
Comparative Analysis of Methods
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceuticals
3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity. For instance, it has been utilized in the development of novel antifungal agents and other therapeutic drugs.
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, it has been tested against various pathogens, showing effectiveness comparable to established antibiotics. This property is particularly valuable in the development of new treatments for resistant bacterial strains.
Agricultural Applications
1. Pesticide Development
The compound is also recognized for its role in developing agrochemicals, particularly fungicides and insecticides. It has been noted for its ability to inhibit the growth of specific fungi and pests that affect crop yields. A notable case study demonstrated its efficacy against Sphaerotheca fuliginea and Rhizoctonia solani, achieving a control value of 100% at a concentration of 100 ppm .
2. Environmental Impact
The synthesis processes involving this compound have been optimized to minimize environmental impact, utilizing low-toxicity solvents and reducing hazardous waste. This aligns with current trends in green chemistry, promoting sustainable practices in chemical manufacturing.
Data Table: Applications Overview
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of antifungal agents | Effective against resistant strains |
| Agricultural Science | Development of fungicides | Achieved 100% control against specific pathogens |
| Environmental Chemistry | Green synthesis methods | Reduced toxic waste and improved solvent recycling |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed its potential as an effective agent against multidrug-resistant bacteria. The compound was modified to enhance its solubility and bioavailability, leading to improved therapeutic outcomes.
Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound were tested for their effectiveness against common crop pathogens. The results indicated a significant reduction in disease incidence, showcasing its potential as a key ingredient in modern pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
- Chemical Formula: C₇H₈ClF₃N₂O
- CAS Number: 1208081-43-9
- Molecular Weight: 210.60 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for cancer cell proliferation.
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent.
- Antimicrobial Properties : Preliminary investigations have suggested that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Biological Activity Data Table
| Activity Type | Test Organism / Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 (breast cancer) | 25.72 | |
| Antimicrobial Activity | Staphylococcus aureus | 0.4 - 1.9 | |
| Apoptosis Induction | U87 (glioblastoma) | 45.2 |
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted by Goreti Ribeiro Morais et al. demonstrated that this compound significantly induced apoptosis in MCF-7 cells with an IC50 value of 25.72 µM. Flow cytometry results confirmed the dose-dependent nature of the apoptosis induction, indicating its potential for therapeutic application in breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations ranging from 0.4 to 1.9 µg/mL, suggesting that it could be developed as a novel antibacterial agent .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Modifications to the pyridine ring have been shown to enhance its biological activity, particularly in terms of anticancer efficacy and antimicrobial potency .
Q & A
Q. Q1. What are the primary synthetic routes for preparing 3-chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide?
Answer: The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example:
- Substitution reactions : The chlorine atom at the 3-position can undergo nucleophilic displacement with methylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Oxidation : Pyridine N-oxides are typically synthesized using oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Ensure stoichiometric control to avoid over-oxidation .
Q. Key Considerations :
- Monitor reaction progress via TLC or LCMS to detect intermediates.
- Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Reaction Optimization
Q. Q2. How can Pd-catalyzed C–H bond functionalization be applied to modify this compound?
Answer: Pd-catalyzed C–H arylation is effective for introducing aryl groups at specific positions. For example:
- Use Pd(OAc)₂ as a catalyst with ligands like XPhos.
- Optimize conditions: 1.2 equiv aryl boronic acid, 2.0 equiv Ag₂CO₃ in toluene/water (3:1) at 100°C for 12–24 hours .
Q. Q3. What factors govern regioselectivity in substitution reactions at the 3-chloro position?
Answer: Regioselectivity is determined by:
- Electronic effects : The trifluoromethyl group at C5 directs nucleophiles to the electron-deficient C3 position.
- Steric hindrance : The methylamino group at C2 may limit access to adjacent positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SNAr mechanisms .
Methodological Tip :
Use competition experiments with isotopic labeling (e.g., D₂O) to track substitution pathways .
Analytical Characterization
Q. Q4. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., methylamino singlet at δ 2.8–3.2 ppm, pyridine N-oxide deshielding at δ 8.0–8.5 ppm) .
- LCMS/HPLC : Confirm molecular ion [M+H]⁺ and purity (>95% by area under the curve).
- X-ray crystallography : Resolve the N-oxide configuration and hydrogen bonding .
Advanced Tip :
Use ¹⁹F NMR to confirm trifluoromethyl integrity (δ -60 to -65 ppm) .
Stability and Storage
Q. Q5. What are the optimal storage conditions to prevent degradation?
Answer:
- Storage : Keep under inert atmosphere (Ar/N₂) at -20°C in amber vials to avoid light-induced oxidation .
- Stability : The N-oxide group is hygroscopic; use molecular sieves in storage containers.
- Decomposition Risks : Avoid prolonged exposure to acids/bases to prevent ring-opening reactions .
Biological and Material Applications
Q. Q6. How is this compound utilized in medicinal chemistry research?
Answer:
- Pharmacophore design : The trifluoromethyl and N-oxide groups enhance bioavailability and target binding (e.g., kinase inhibitors) .
- Probe molecules : Study enzyme-substrate interactions via fluorescence tagging at the methylamino group .
Advanced Application :
In agrochemicals, derivatives act as herbicidal leads by disrupting plant growth regulators .
Safety and Handling
Q. Q7. What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
